

Application Notes and Protocols for Amine Coupling Chemistry Using DNP-PEG2-Acid

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Compound of Interest

Compound Name: DNP-PEG2-acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **DNP-PEG2-acid** in amine coupling reactions. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various biological probes.^{[1][2][3]}

DNP-PEG2-acid features a dinitrophenyl (DNP) group, a well-established hapten for immunological detection, and a terminal carboxylic acid connected by a two-unit polyethylene glycol (PEG) spacer.^{[2][4]} The hydrophilic PEG linker enhances the solubility of the molecule in aqueous media.^[4] The carboxylic acid moiety can be readily conjugated to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.^[4] This is typically achieved using carbodiimide crosslinker chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or using coupling reagents like HATU.^[4]

Data Presentation

The efficiency of amine coupling reactions with **DNP-PEG2-acid** is influenced by the choice of coupling reagent, solvent, and specific reaction conditions. The following table summarizes typical yields for amide coupling reactions involving PEG-acid linkers with various reagents. While specific data for **DNP-PEG2-acid** is limited, these values provide a representative benchmark for optimizing conjugation reactions.

Coupling Reagent	Base (optional)	Solvent	Temperature (°C)	Reaction Time (h)	Typical Yield (%)
EDC/NHS	DIPEA	DMF/DCM	Room Temp	2 - 12	70 - 90
HATU	DIPEA/TEA	DMF	Room Temp	1 - 4	85 - 98
DCC/HOBt	N/A	DCM/DMF	0 to Room Temp	2 - 8	60 - 85

Note: The data presented in this table are representative values for amide coupling reactions of PEG-acid linkers and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Herein, we provide detailed protocols for the two most common methods for conjugating **DNP-PEG2-acid** to amine-containing molecules.

Protocol 1: Amide Coupling using EDC/NHS

This protocol describes the activation of the carboxylic acid group of **DNP-PEG2-acid** with EDC and NHS to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.

Materials:

- **DNP-PEG2-acid**
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Coupling Buffer: PBS or 0.1 M sodium phosphate, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vials and stirring apparatus

Procedure:

- Preparation:
 - Equilibrate all reagents to room temperature before use.
 - Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.
 - Dissolve the amine-containing molecule in the Coupling Buffer.
- Activation of **DNP-PEG2-acid**:
 - In a reaction vial, dissolve **DNP-PEG2-acid** in Activation Buffer.
 - Add a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS to the **DNP-PEG2-acid** solution.
 - Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
- Conjugation to the Amine-containing Molecule:
 - Add the activated **DNP-PEG2-acid** solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated **DNP-PEG2-acid** over the amine-containing molecule is a common starting point.
 - If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer.
 - Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for sensitive molecules, with gentle stirring.
- Quenching the Reaction:

- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification of the Conjugate:
 - The DNP-PEG2-conjugate can be purified using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents and byproducts.

Protocol 2: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the amide bond formation.

Materials:

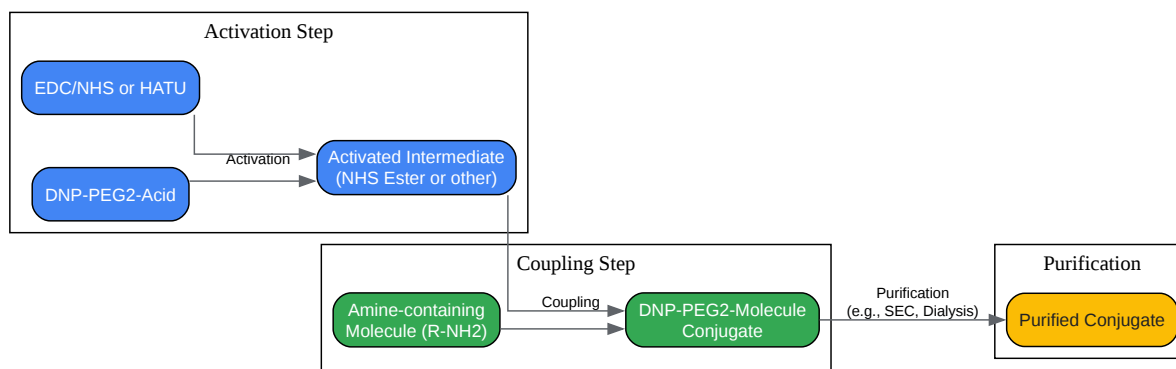
- **DNP-PEG2-acid**
- Amine-containing molecule
- HATU
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF)
- Reaction vessel and stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Preparation:
 - Under an inert atmosphere, dissolve **DNP-PEG2-acid** (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
- Activation and Coupling:

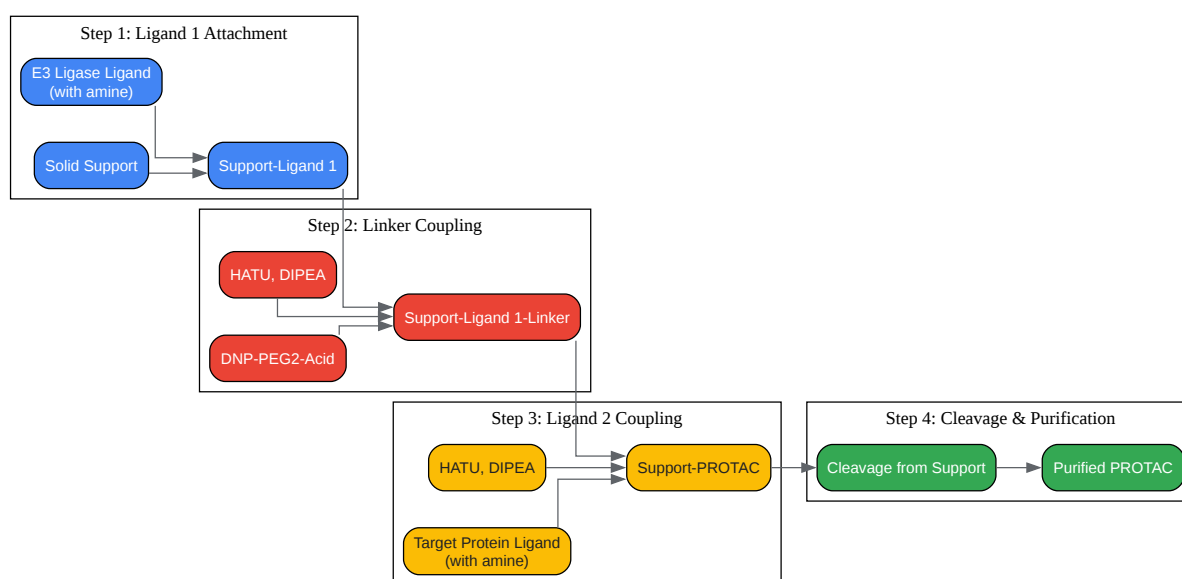
- To the solution from step 1, add DIPEA or TEA (2.0 equivalents).
- Stir for a few minutes, then add the amine-containing molecule (1.1 equivalents).
- Reaction:
 - Stir the reaction mixture at room temperature for 1-4 hours.
 - Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification:
 - Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product is purified by flash column chromatography or preparative HPLC.

Mandatory Visualizations

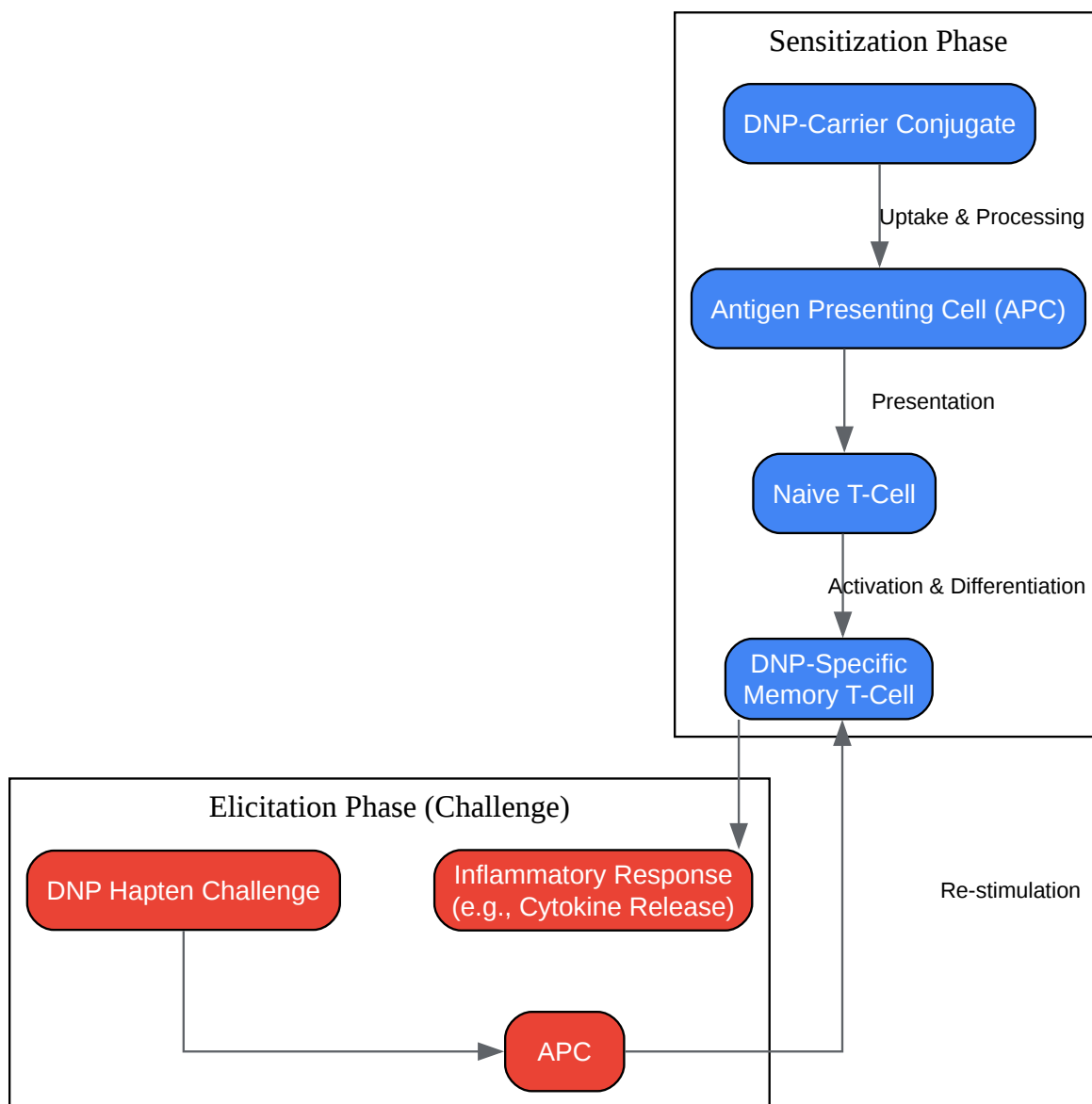


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Caption: General workflow for amine coupling of **DNP-PEG2-acid**.

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Caption: Solid-phase synthesis workflow for a PROTAC using a DNP-PEG linker.



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Caption: Simplified signaling pathway of DNP-hapten induced immune response.

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